molecular formula C10H18N2O B14368629 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 91951-83-6

1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one

Cat. No.: B14368629
CAS No.: 91951-83-6
M. Wt: 182.26 g/mol
InChI Key: DUHXAFNMJMNMAT-UHFFFAOYSA-N
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Description

1-(3,9-Diazabicyclo[331]nonan-9-yl)propan-1-one is a bicyclic compound featuring a unique structure that includes both nitrogen and oxygen atoms

Preparation Methods

The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of a bicyclic amine with a propanone derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be compared with other bicyclic compounds, such as:

These comparisons highlight the unique features of this compound, such as its dual nitrogen atoms and its potential for diverse applications.

Properties

CAS No.

91951-83-6

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-10(13)12-8-4-3-5-9(12)7-11-6-8/h8-9,11H,2-7H2,1H3

InChI Key

DUHXAFNMJMNMAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCCC1CNC2

Origin of Product

United States

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